1-(morpholin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
1-(morpholin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a morpholine ring, a phenyl group, and a triazole ring connected via a sulfanyl linkage to an ethanone moiety
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-16-15-11-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKVTWPFBDAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the sulfanyl linkage: This step involves the reaction of a thiol with a suitable electrophile, such as an alkyl halide.
Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group.
Formation of the ethanone moiety: This can be achieved through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(morpholin-4-yl)-2-(phenylsulfanyl)ethanone: Lacks the triazole ring.
1-(morpholin-4-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Contains a methyl group on the triazole ring instead of a phenyl group.
1-(piperidin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
1-(morpholin-4-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of both a morpholine ring and a triazole ring, which can confer specific biological activities and chemical reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
